molecular formula C5H11BO2 B3042363 Pent-1-en-1-ylboronic acid CAS No. 59239-44-0

Pent-1-en-1-ylboronic acid

Cat. No.: B3042363
CAS No.: 59239-44-0
M. Wt: 113.95 g/mol
InChI Key: SYKWJOZHNDPWIM-SNAWJCMRSA-N
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Description

Pent-1-en-1-ylboronic acid is an organoboron compound with the molecular formula C5H11BO2. It is characterized by the presence of a boronic acid group attached to a pentenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-pentene with borane, followed by oxidation with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Hydroboration: [ \text{CH}_2=CH(CH_2)_2CH_3 + \text{BH}_3 \rightarrow \text{CH}_3CH_2CH_2CH_2CH_2B(OH)_2 ]

    Oxidation: [ \text{CH}_3CH_2CH_2CH_2CH_2B(OH)_2 + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{CH}_3CH_2CH_2CH_2CH_2B(OH)_2 + \text{NaBO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more scalable and efficient processes. One such method is the palladium-catalyzed borylation of 1-pentene using bis(pinacolato)diboron as the boron source. This method offers high yields and selectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Pent-1-en-1-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products

Scientific Research Applications

Pent-1-en-1-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of pent-1-en-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the formation of boronate esters .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

Pent-1-en-1-ylboronic acid is unique due to its pentenyl chain, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

[(E)-pent-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWJOZHNDPWIM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59239-44-0
Record name (1E)-(Pent-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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